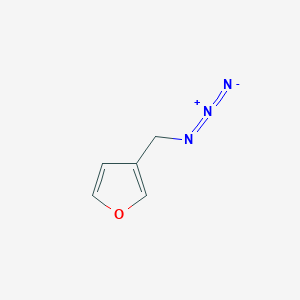

3-(azidomethyl)furan

Vue d'ensemble

Description

3-(azidomethyl)furan is a nitrogen-containing heterocyclic compound that is widely used in scientific research and industry applications. It is a furan derivative, which are core structures in many natural products and important building blocks in organic synthesis .

Synthesis Analysis

The synthesis of 3-azidomethylfurans generally relies on the azidation of pre-synthesized functionalized furan substrates . A rapid access to useful 3-azidomethylfurans has been developed via Ag(I)-catalyzed cascade annulation/azidation of 2-(1-alkynyl)-2-alken-1-ones .Molecular Structure Analysis

The molecular formula of this compound is C5H5N3O . It features a combination of an azide group and a furan skeleton .Chemical Reactions Analysis

The formed azide group on the products could easily undergo further elaborations such as click cycloaddition and reduction . The annulation of 2-(1-alkynyl)-2-alkenyl-1-ones has emerged as a versatile paradigm for the rapid assembly of furan skeletons .Applications De Recherche Scientifique

Nucleoside Analog Synthesis : Cyclic sulfates of N- and C-nucleosides were used to prepare 3'-azido D-xylo N-nucleosides and L-threo C-nucleosides. The reduction of the 3'-azido C-nucleosides (including furan derivatives) gives 3'-amino C-nucleosides, important in nucleotide analogue synthesis (Fuentes, Angulo, & Pradera, 2002).

Furan Derivatives in Biobased Polyesters : 2,5-Bis(hydroxymethyl)furan, a biobased rigid diol, was used in enzymatic polymerization with various diacid ethyl esters. This resulted in novel biobased furan polyesters with potential applications in sustainable materials (Jiang et al., 2014).

Heterocycle Synthesis : Studies have shown the development of methods for synthesizing indazoles and furans, highlighting the potential of 3-(azidomethyl)furan in creating complex heterocycles (Hummel & Ellman, 2014).

Furan-Based Antifungal Drugs : Synthesized compounds related to this compound showed significant antifungal activity, suggesting their potential in developing new antifungal drugs (Pour et al., 2001).

Solar Cell Enhancement : Furan derivatives have been used in dye-sensitized solar cells, with specific furan-based linkers improving solar energy conversion efficiency significantly (Kim et al., 2011).

Synthesis of Bio-Derived Chemicals : 2-Azidomethyl-5-ethynylfuran, a new bio-derived compound, was synthesized for use in click-chemistry applications, demonstrating the versatility of furan derivatives in creating new biobased materials (Karlinskii et al., 2019).

Antibacterial and Antioxidant Activities : Some furan derivatives have shown promising results in antibacterial and antioxidant activities, which could lead to new therapeutic applications (Devi et al., 2010).

Biomass Conversion : Studies on converting glucose into furans in specific solvent systems indicate potential applications in biofuel production and biomass utilization (Yang, Hu, & Abu-Omar, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Azide-modified nucleosides, which include compounds like 3-(azidomethyl)furan, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .

Propriétés

IUPAC Name |

3-(azidomethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-8-7-3-5-1-2-9-4-5/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCKGSHXLUSSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

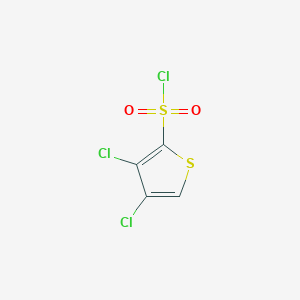

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)

![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)